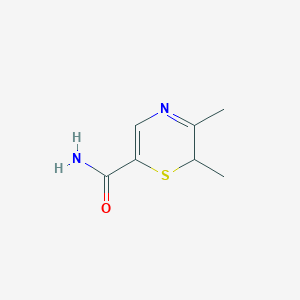

2,3-Dimetil-2H-1,4-tiazina-6-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide is a heterocyclic compound with the molecular formula C7H10N2OS and a molecular weight of 170.24 g/mol This compound is characterized by the presence of a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmaceutical Development

The compound has been investigated for its anti-inflammatory and analgesic properties. Research indicates that derivatives of thiazine compounds exhibit significant activity against various inflammatory conditions. For instance, thiazine derivatives have been shown to alleviate pain associated with conditions such as rheumatoid arthritis and ankylosing spondylitis .

Anticancer Activity

Studies have also highlighted the potential of 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide in cancer therapy. Compounds with similar thiazine structures have demonstrated efficacy in inhibiting tumor growth and promoting apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Case Study: Anti-inflammatory Effects

A notable study evaluated the anti-inflammatory effects of thiazine derivatives in a carrageenan-induced paw edema model. The results indicated a significant reduction in inflammation markers, suggesting that 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide could be effective in treating acute inflammatory conditions .

Agricultural Applications

Pesticidal Properties

Research has also explored the use of thiazine compounds as potential pesticides. The structural characteristics of 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide allow it to interact with biological systems in pests, potentially leading to effective pest control solutions without harming beneficial organisms .

Materials Science Applications

Polymer Chemistry

In materials science, thiazine derivatives are being studied for their role as intermediates in the synthesis of novel polymers. Their unique chemical structure allows for the development of materials with specific properties such as enhanced thermal stability and mechanical strength .

Data Table: Summary of Applications

Métodos De Preparación

The synthesis of 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method is favored due to its efficiency and the relatively mild reaction conditions required. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The thiazine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as piperidine. The major products formed from these reactions depend on the specific reagents and conditions used.

Mecanismo De Acción

The mechanism of action of 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The thiazine ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide can be compared with other similar compounds, such as:

Thiazole derivatives: These compounds also contain a sulfur and nitrogen heterocycle but differ in their ring size and substitution patterns.

Benzothiazine derivatives: These compounds have an additional benzene ring fused to the thiazine ring, which can alter their chemical and biological properties.

Thiazine derivatives: Other thiazine derivatives may have different substituents on the ring, leading to variations in their reactivity and applications.

Actividad Biológica

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thiazine class of heterocyclic compounds, characterized by a six-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C7H10N2OS with a CAS number of 1956322-75-0. The structural features contribute to its biological activity by influencing its interaction with various biological targets.

Target Interaction

The exact biological targets of 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide are not fully elucidated. However, it is hypothesized that similar compounds may interact with protein kinases by binding to ATP-binding pockets, potentially inhibiting phosphorylation processes crucial for cell cycle regulation.

Biochemical Pathways

The inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, could lead to disruptions in cell proliferation and apoptosis pathways. This mechanism aligns with the observed anti-proliferative effects noted in related thiazine derivatives .

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various thiazines demonstrate activity against bacteria such as Staphylococcus aureus and Escherichia coli, with some compounds displaying minimum inhibitory concentrations (MIC) in the low micromolar range .

Anticancer Activity

Thiazine derivatives have been evaluated for their anticancer potential. For example, certain analogs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears linked to their ability to disrupt cell cycle progression and induce apoptosis in malignant cells .

Anti-inflammatory and Analgesic Effects

Some studies suggest that thiazine derivatives possess anti-inflammatory properties. The compounds have been tested in models of inflammation and pain, showing promising results in reducing edema and pain responses .

Case Studies

- Antitumor Activity : A study involving a series of thiazine derivatives found that several compounds exhibited significant antitumor activity against human cancer cell lines, with IC50 values ranging from 10 to 50 µM .

- Antibacterial Screening : In a comparative study, different thiazine derivatives were screened for antibacterial activity against common pathogens. Results indicated that modifications in the thiazine structure significantly influenced their potency, with some derivatives achieving MIC values as low as 5 µg/mL against resistant strains .

Summary Table of Biological Activities

| Activity | Description | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus and E. coli | MIC < 5 µg/mL |

| Anticancer | Cytotoxic effects on various cancer cell lines | IC50: 10 - 50 µM |

| Anti-inflammatory | Reduces edema and pain in animal models | Not specified |

Propiedades

IUPAC Name |

2,3-dimethyl-2H-1,4-thiazine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-4-5(2)11-6(3-9-4)7(8)10/h3,5H,1-2H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXLYYKVEYENTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NC=C(S1)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.